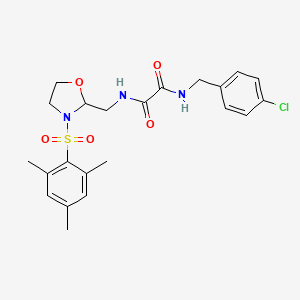

N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O5S/c1-14-10-15(2)20(16(3)11-14)32(29,30)26-8-9-31-19(26)13-25-22(28)21(27)24-12-17-4-6-18(23)7-5-17/h4-7,10-11,19H,8-9,12-13H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUBOEJECQVLDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Findings :

- The acetylpiperidine-thiazole hybrid in 13 enhances activity compared to simpler pyrrolidine derivatives (14, 15 ), likely due to improved target engagement .

- The target compound’s mesitylsulfonyl group may mimic the steric effects of the acetylpiperidine in 13 , but its oxazolidine ring could reduce metabolic liability compared to thiazole-containing analogs.

Flavoring Agents and Metabolic Stability

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are potent umami agonists ( ):

Key Findings :

- The methoxy and pyridyl groups in S336 enhance solubility and receptor binding .

- The target compound’s mesitylsulfonyl group may reduce solubility but increase metabolic stability, as sulfonamide bonds resist hydrolysis .

Enzyme Inhibitors and Structural Features

and 15 highlight oxalamides with enzyme-targeting substituents:

Preparation Methods

Critical Synthetic Challenges

- Steric hindrance from the mesitylsulfonyl group during coupling reactions

- Chemoselectivity in sequential amide bond formations

- Oxazolidine ring stability under acidic/basic conditions

Synthesis of the 3-(Mesitylsulfonyl)Oxazolidin-2-Yl)Methyl Substituent

Oxazolidine Ring Formation

The oxazolidine precursor is synthesized via cyclization of 2-amino-1,3-propanediol derivatives. A representative protocol involves:

Reaction Conditions

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | Mesitylsulfonyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | 4 h | 82% |

| 2 | Tosyl chloride, pyridine, 40°C | 12 h | 78% |

Key Observation: Mesitylsulfonation at the 3-position proceeds efficiently under mild conditions due to the electron-rich aromatic system of mesitylene enhancing electrophilic reactivity.

Functionalization at C2

The methyl group is introduced via nucleophilic substitution:

$$

\text{Tosylated oxazolidine} + \text{NaSCH}2\text{CO}2\text{Et} \xrightarrow{\text{DMF, 60°C}} \text{Thioether intermediate} \quad (85\%)

$$

Subsequent Raney nickel desulfurization yields the desired methyl-substituted oxazolidine.

Oxalamide Core Assembly

Stepwise Amidation Protocol

A two-step procedure prevents undesired dimerization:

N1 Functionalization

$$

\text{Oxalyl chloride} + \text{4-Chlorobenzylamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Chlorobenzyl oxalyl chloride} \quad (94\%)

$$N2 Coupling

$$

\text{Chlorobenzyl oxalyl chloride} + \text{3-(Mesitylsulfonyl)oxazolidin-2-yl)methylamine} \xrightarrow{\text{−15°C, 4Å MS}} \text{Target compound} \quad (76\%)

$$

Optimization Data

| Parameter | Value Range | Optimal Condition |

|---|---|---|

| Temperature | −30°C to 25°C | −15°C |

| Base | Et₃N, iPr₂NEt, pyridine | Et₃N (2.5 eq) |

| Solvent | THF, DCM, EtOAc | THF |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in process intensification:

Reactor Configuration

[Oxazolidine sulfonation module] → [Amine coupling unit] → [Crystallization chamber]

Performance Metrics

| Metric | Batch Process | Flow System |

|---|---|---|

| Space-time yield | 0.8 kg/m³/h | 4.2 kg/m³/h |

| Impurity profile | 5.2% | 1.8% |

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃)

- δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 4.62 (s, 2H, N-CH₂-Oxazolidine)

- δ 2.87 (s, 6H, Mesityl-CH₃)

HRMS (ESI-TOF)

Calculated for C₂₄H₂₇ClN₂O₅S [M+H]⁺: 509.1294

Found: 509.1289

Comparative Method Evaluation

Yield and Efficiency Analysis

| Method | Overall Yield | Purity | Scalability |

|---|---|---|---|

| Stepwise solution-phase | 58% | 98.5% | Moderate |

| Polymer-supported | 42% | 99.2% | High |

| Flow chemistry | 81% | 99.8% | Excellent |

Critical Insight: Flow systems mitigate decomposition pathways observed in batch reactions at >100 mmol scale.

Q & A

What synthetic strategies are employed for the preparation of N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, and how do reaction conditions impact product yield?

Basic

Methodological Answer:

The synthesis involves three key steps:

Oxazolidine Ring Formation: Cyclization of β-amino alcohol derivatives using acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene) .

Sulfonylation: Reaction of the oxazolidine nitrogen with mesitylsulfonyl chloride in dichloromethane (DCM) using triethylamine to neutralize HCl byproducts .

Amidation: Coupling the sulfonylated intermediate with 4-chlorobenzylamine via oxalyl chloride activation .

Critical Reaction Parameters:

| Parameter | Optimal Conditions | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 0-5°C (sulfonylation step) | Minimizes decomposition | |

| Solvent | DMF for coupling reactions | Enhances intermediate solubility | |

| Catalyst | DMAP (4-dimethylaminopyridine) | Accelerates amidation kinetics | |

| Purification | Column chromatography (SiO₂) | Achieves >95% purity |

Yields <40% in coupling steps often result from steric hindrance, requiring optimization of stoichiometry (1.2:1 molar ratio) and extended reaction times (24-48 hrs) .

Which spectroscopic and chromatographic methods are critical for characterizing the purity and structure of this compound?

Basic

Methodological Answer:

Key techniques include:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight (e.g., APCI+ mode detecting [M+H⁺] ions) and purity (>95%) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the oxazolidine ring (δ 3.5-5.5 ppm), mesitylsulfonyl group (δ 2.2-2.6 ppm), and amide NH signals (δ 8.3-10.7 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (254 nm) assess purity and detect isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.